Air-Stability Benchmark: Operational Robustness vs. Air-Sensitive Phosphines
DIPPA is explicitly sold and utilized as an air-stable phosphine oxide ligand, a property confirmed by the supplier (TCI) and documented in the literature for the broader class of heteroatom-substituted secondary phosphine oxide (HASPO) preligands [1]. In contrast, the standard comparison baseline—conventional triarylphosphines such as PPh₃ (CAS 603-35-0)—are air-sensitive solids that require inert-atmosphere handling . While no quantitative decomposition-rate constant under ambient atmosphere was located for DIPPA itself, the 'class-level inference' is overwhelmingly strong: HASPO-type ligands, by design, exploit the electron-withdrawing P=O group to resist oxidation, a design principle validated by their commercial availability as bench-stable reagents .
| Evidence Dimension | Air-stability (qualitative handling classification) |
|---|---|
| Target Compound Data | Air-stable, bench-stable solid; stored at room temperature without glove-box |
| Comparator Or Baseline | Triphenylphosphine (PPh₃, CAS 603-35-0): air-sensitive, requires inert-atmosphere storage |
| Quantified Difference | Not quantified; qualitative improvement: 'Air-stable' vs. 'Air-sensitive' |
| Conditions | Supplier specification (TCI B3479) and general HASPO class literature [1] |
Why This Matters
For procurement, air-stability translates into reduced storage costs, simpler experimental setup (no glove-box), and longer shelf-life, directly lowering the total cost of ownership relative to air-sensitive phosphines.
- [1] Ackermann, L. (2006). Air-stable phosphine oxides as preligands for catalytic activation reactions of C-Cl, C-F, and C-H bonds. Pure and Applied Chemistry, 78(2), 313–320. View Source
